![molecular formula C19H23F6N3S B3097634 硫脲,N-[3,5-双(三氟甲基)苯基]-N'-[(1R,2R)-2-(1-吡咯烷基)环己基]- CAS No. 1314743-49-1](/img/structure/B3097634.png)

硫脲,N-[3,5-双(三氟甲基)苯基]-N'-[(1R,2R)-2-(1-吡咯烷基)环己基]-

描述

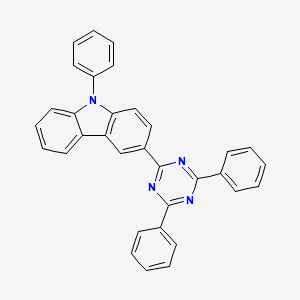

Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, also known as Schreiner’s thiourea, is a type of (thio)urea derivative that has been extensively used as an organocatalyst in organic chemistry . It has the ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Chemical Reactions Analysis

Schreiner’s thiourea is used extensively in promoting organic transformations . It activates substrates and stabilizes partially developing negative charges in the transition states, which is a key feature of (thio)urea derivatives as organocatalysts .科学研究应用

有机催化

硫脲衍生物,包括 N,N'-双[3,5-双(三氟甲基)苯基]硫脲,因其在各种反应中作为氢键有机催化剂的作用而受到认可。这些化合物通过双氢键有效地活化底物和稳定过渡态中正在发展的负电荷(Balmond, Galán, & McGarrigle, 2014)。此外,这些硫脲已广泛用于促进有机转化,特别是在 H 键有机催化剂的开发中(张、包和邢,2014)。

催化氧化

N,N'-双[3,5-双(三氟甲基)苯基]硫脲已显示出作为催化剂在硫化物氧化为亚砜中的有效性,显示出高产率和良好的化学选择性(Russo & Lattanzi, 2009)。

不对称合成

该硫脲衍生物在复杂分子的不对称合成中起着至关重要的作用。例如,它用于合成邻位双(三氟甲基)-取代的 3,3'-吡咯烷基螺噁吲哚,展示出优异的产率和立体选择性(朱等人,2019)。

催化剂开发

最近的研究探索了用可定制官能团取代硫脲中的常见基序,从而扩展了这些催化剂在各种反应中的应用。已证明此类改性可以实现与传统的 3,5-双(三氟甲基)苯基部分类似的转化(Nickisch, Gabrielsen, & Meier, 2020)。

增强的催化活性

带电硫脲衍生物与传统的 N,N'-双(3,5-双(三氟甲基)苯基)硫脲相比,在某些反应中表现出显着增加的活性。这些发现为有机催化剂提供了一种新的设计策略(范、佩恩和卡斯,2018)。

缩醛化

该化合物在无酸的有机催化缩醛化醛和酮中也有效,为形成缩醛提供了一种温和且实用的方法(Kotke & Schreiner, 2006)。

作用机制

Target of Action

It’s known that thiourea derivatives are often used as organocatalysts in organic chemistry .

Mode of Action

The compound, being a thiourea derivative, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This makes it a valuable catalyst in various organic transformations .

Biochemical Pathways

It’s known that thiourea derivatives play a significant role in promoting organic transformations , which suggests that they may influence a variety of biochemical pathways.

Result of Action

Given its role as a catalyst in organic transformations , it can be inferred that it facilitates chemical reactions at the molecular level, potentially leading to various cellular effects.

生化分析

Biochemical Properties

Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- plays a crucial role in various biochemical reactions. It interacts with a range of enzymes and proteins, often acting as an inhibitor or modulator. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, it can form hydrogen bonds with amino acid residues in enzyme active sites, stabilizing the enzyme-inhibitor complex and enhancing its inhibitory potency .

Cellular Effects

The effects of Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinase enzymes, by modulating their activity. This modulation can lead to altered gene expression patterns, affecting cellular metabolism and function. For example, in cancer cells, this compound has been observed to downregulate oncogenes while upregulating tumor suppressor genes, thereby inhibiting cell proliferation and inducing apoptosis .

Molecular Mechanism

At the molecular level, Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex. Additionally, it can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that its inhibitory effects on enzymes and cellular processes can persist for several hours to days, depending on the concentration and environmental conditions .

Dosage Effects in Animal Models

The effects of Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- vary with dosage in animal models. At low doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in these organs. Threshold effects are observed, where a minimal effective dose is required to achieve the desired biochemical modulation .

Metabolic Pathways

Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that can be excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can influence its overall distribution and pharmacokinetics .

Subcellular Localization

The subcellular localization of Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments or organelles .

属性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F6N3S/c20-18(21,22)12-9-13(19(23,24)25)11-14(10-12)26-17(29)27-15-5-1-2-6-16(15)28-7-3-4-8-28/h9-11,15-16H,1-8H2,(H2,26,27,29)/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSICYYMKFDEOFB-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F6N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B3097620.png)

![Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B3097623.png)

![2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3097627.png)

![1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B3097629.png)

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B3097633.png)

![2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile](/img/structure/B3097637.png)